4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of 2H/4H-chromene (2H/4H-ch) compounds, such as “4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate”, has attracted considerable attention due to their versatile biological profiles. Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs . For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of “4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” is based on the 2H/4H-chromene (2H/4H-ch) scaffold. The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen . The structure of similar compounds has been proved by single crystal X-rays diffraction analysis .Chemical Reactions Analysis
The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency in various chemical reactions. For instance, in C–N⋯π interaction, the CN of the molecule interacts with the 2H-pyran ring of the symmetry-related molecule with N⋯π distance of 3.370 Å .Scientific Research Applications
- The compound has been investigated for its potential antitumor effects. Specifically, derivatives of 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, such as pyrazolo [1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a, exhibit promising activity against liver carcinoma (HEPG2-1) cells. These derivatives demonstrate varying levels of cytotoxicity, with IC50 values ranging from 2.70 to 4.90 µM .
- The crystal structure and supramolecular assembly of 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate have been explored. Researchers have investigated its self-assembly behavior, intermolecular interactions, and crystal packing. Fig. 1 in the referenced study provides insights into the molecular arrangement and packing modes of this compound .
- Beyond its inherent properties, scientists have synthesized derivatives of this compound. For example, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide (CAS No. 329195-41-7) is one such derivative. These modifications allow researchers to fine-tune properties for specific applications.
Antitumor Activity
Supramolecular Chemistry
Chemical Synthesis and Derivatives
Future Directions
The future directions in the research of “4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” and similar compounds could involve exploring their potential in drug discovery and material synthesis. Further studies could also focus on improving the synthesis methods and understanding the structure-activity relationship among the series .
properties
IUPAC Name |
(4-acetylphenyl) 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO5/c1-10(20)11-2-5-14(6-3-11)23-17(21)15-9-12-8-13(19)4-7-16(12)24-18(15)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSJFNKBJZFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
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